Boc-Hyp(Bn(3,4-diCl))-OH
Beschreibung
Boc-Hyp(Bn(3,4-diCl))-OH is a protected amino acid derivative featuring a hydroxyproline (Hyp) backbone modified with a tert-butyloxycarbonyl (Boc) group at the N-terminus and a 3,4-dichlorobenzyl (Bn(3,4-diCl)) substituent. The 3,4-dichlorobenzyl moiety enhances hydrophobicity and may influence bioactivity through halogen-mediated interactions with target enzymes or receptors.
Eigenschaften
IUPAC Name |
(2S,4R)-4-[(3,4-dichlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO5/c1-17(2,3)25-16(23)20-8-11(7-14(20)15(21)22)24-9-10-4-5-12(18)13(19)6-10/h4-6,11,14H,7-9H2,1-3H3,(H,21,22)/t11-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFJITCDARCHLZ-RISCZKNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Features and Substitution Patterns
- Boc-Phe(3,4-DiCl)-OH : This phenylalanine derivative lacks the cyclic hydroxyproline structure but shares the 3,4-diCl substitution on the benzyl group. The linear side chain of phenylalanine may confer greater flexibility compared to the constrained Hyp scaffold in Boc-Hyp(Bn(3,4-diCl))-OH. Molecular weight (334.2 g/mol) and solubility trends (e.g., DMSO compatibility) are comparable, though Hyp derivatives may exhibit reduced solubility due to increased hydrophobicity .
- H-Phe(3,4-DiCl)-OH: The unprotected version of the above, with a free amino group, shows moderate fungicidal activity (EC50 = 19.1 mg/L for mono-ortho-chloro analogs) but reduced potency in para-substituted derivatives .
- FMOC-N-Me-D-Phe(3,4-DiCl)-OH: Incorporates a bulkier fluorenylmethyloxycarbonyl (FMOC) group and methylated amino terminus. Such modifications can alter enzyme-binding kinetics and solubility, as seen in other FMOC-protected analogs .
Enzymatic Inhibition Activity
- Cholinesterase (ChE) Inhibition: Dichloro-substituted compounds, particularly 3,4-diCl derivatives, demonstrate enhanced ChE inhibitory activity. For example, triazole-based compound T9 (3,4-diCl substitution) showed 88.8% BuChE inhibition, outperforming mono-halogenated analogs like T4 (4-F, 69.0%) . However, benzyl groups at the triazole 1-position (e.g., T15) reduced activity, suggesting steric hindrance may counteract the benefits of diCl substitution .
- Binding Interactions : Molecular dynamics simulations of 3,4-diCl-substituted compounds (e.g., compound 40 in ) reveal hydrophobic interactions with residues like Arg545 and hydrogen bonds with catalytic sites, which may explain their higher binding energy and bioactivity .
Anticancer and Antimicrobial Activity
- Pyrazole Derivatives : In pyrazole-based anticancer agents, 4-OH substitution on phenyl rings outperformed 3,4-diCl in both cytotoxicity and antimicrobial activity. For example, dihydropyrazole derivatives with 4-OH exhibited IC50 values 2–5 times lower than 3,4-diCl analogs .
- Fungicidal Activity : Substitution patterns significantly affect outcomes. While 3,4-diCl on S-phenyl moieties (e.g., S2h) reduced activity against P. xanthii (EC50 > 100 mg/L), 2,5-diCl substitution (S2f) enhanced potency (EC50 = 0.5 mg/L) .
Physicochemical Properties
Key Research Findings
- SAR Insights: Dichloro substitution enhances hydrophobic interactions and target affinity but may reduce solubility.
- Bioactivity Trade-offs : While 3,4-diCl boosts enzyme inhibition (e.g., ChE), it may compromise anticancer activity compared to polar substituents like 4-OH .
- Synthetic Challenges : Hyp derivatives require specialized protection/deprotection strategies during peptide synthesis, increasing complexity compared to Phe analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
